Methyl 4-[2-(furan-2-ylmethyl)-6,7-dimethyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate
Description
This compound belongs to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family, characterized by a fused chromene-pyrrolidine core with two ketone groups at positions 3 and 7. Key structural features include:
- Furan-2-ylmethyl substituent at position 2 of the pyrrolidine ring.
- 6,7-Dimethyl groups on the chromene moiety.
- Methyl 4-benzoate ester at position 1 of the tetrahydrochromeno-pyrrole system.
Synthesis: The compound is synthesized via a one-pot multicomponent reaction involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines, as described in . This method enables the incorporation of diverse substituents, including heteroaromatic groups like furan, under mild conditions .
Potential Applications: Chromeno-pyrrole derivatives are explored for biological activity, particularly as drug candidates.
Properties
Molecular Formula |
C26H21NO6 |
|---|---|
Molecular Weight |
443.4 g/mol |
IUPAC Name |
methyl 4-[2-(furan-2-ylmethyl)-6,7-dimethyl-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate |
InChI |
InChI=1S/C26H21NO6/c1-14-11-19-20(12-15(14)2)33-24-21(23(19)28)22(16-6-8-17(9-7-16)26(30)31-3)27(25(24)29)13-18-5-4-10-32-18/h4-12,22H,13H2,1-3H3 |
InChI Key |
AQLJFNOGTOMJGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)CC4=CC=CO4)C5=CC=C(C=C5)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of methyl 4-{2-[(furan-2-yl)methyl]-6,7-dimethyl-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl}benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Construction of the chromeno-pyrrol core: This step often involves a series of condensation and cyclization reactions, using reagents such as aldehydes, ketones, and amines.
Final esterification: The benzoate ester is formed by reacting the intermediate with methanol in the presence of an acid catalyst.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Methyl 4-{2-[(furan-2-yl)methyl]-6,7-dimethyl-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl}benzoate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of furan-2,3-dione derivatives.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, resulting in the formation of dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, using reagents like bromine or nitric acid, to introduce halogen or nitro groups.
Scientific Research Applications
Methyl 4-{2-[(furan-2-yl)methyl]-6,7-dimethyl-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl}benzoate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for its potential anti-cancer and anti-inflammatory properties.
Materials Science: Its ability to form stable complexes with metals can be exploited in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.
Mechanism of Action
The mechanism by which methyl 4-{2-[(furan-2-yl)methyl]-6,7-dimethyl-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl}benzoate exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, the compound can interact with cellular receptors, modulating signaling pathways that control cell growth and differentiation .
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Efficiency: The one-pot method () achieves high yields (e.g., 55–61% in related compounds) and accommodates diverse substituents, making chromeno-pyrroles accessible for medicinal chemistry .
- Structure Optimization : Substituent variation (e.g., furan vs. pyridine) allows tuning of physicochemical properties. For instance, the pyridine group in Analog 1 may improve solubility in polar solvents compared to the furan group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
